molecular formula C13H15Cl3N2O3 B11995062 2-[1-(Butanoylamino)-2,2,2-trichloroethoxy]benzamide

2-[1-(Butanoylamino)-2,2,2-trichloroethoxy]benzamide

Cat. No.: B11995062
M. Wt: 353.6 g/mol
InChI Key: PSHZLBVFNQTHPM-UHFFFAOYSA-N
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Description

2-[1-(Butanoylamino)-2,2,2-trichloroethoxy]benzamide is a synthetic organic compound with the molecular formula C13H15Cl3N2O3. It is known for its unique chemical structure, which includes a benzamide core substituted with a butanoylamino group and a trichloroethoxy moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Butanoylamino)-2,2,2-trichloroethoxy]benzamide typically involves the reaction of 2,2,2-trichloroethanol with butanoyl chloride to form 2,2,2-trichloroethyl butanoate. This intermediate is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Butanoylamino)-2,2,2-trichloroethoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trichloroethoxy group, where nucleophiles replace one or more chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2-[1-(Butanoylamino)-2,2,2-trichloroethoxy]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(Butanoylamino)-2,2,2-trichloroethoxy]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect membrane integrity and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Butanoylamino)-2,2,2-trichloroethoxy]benzamide is unique due to its trichloroethoxy group, which imparts distinct chemical properties and reactivity compared to other benzamide derivatives. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C13H15Cl3N2O3

Molecular Weight

353.6 g/mol

IUPAC Name

2-[1-(butanoylamino)-2,2,2-trichloroethoxy]benzamide

InChI

InChI=1S/C13H15Cl3N2O3/c1-2-5-10(19)18-12(13(14,15)16)21-9-7-4-3-6-8(9)11(17)20/h3-4,6-7,12H,2,5H2,1H3,(H2,17,20)(H,18,19)

InChI Key

PSHZLBVFNQTHPM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC=C1C(=O)N

Origin of Product

United States

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